(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-17-9-6-14(11-18(17)28-2)16-12-29-20(21-16)22-19(24)10-5-13-3-7-15(8-4-13)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXPQPDSJRTDY-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
Starting Materials :
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (1.2 equiv)
- Thiourea (1.0 equiv)
- Ethanol (solvent)
- Saturated NaHCO₃ (workup)
Steps :
- Dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (5.0 g, 16.7 mmol) in ethanol (50 mL).
- Add thiourea (1.27 g, 16.7 mmol) and reflux at 78°C for 45 minutes.
- Cool to room temperature, pour into ice-cold water, and neutralize with NaHCO₃.
- Filter the precipitate and recrystallize from ethanol to yield 4-(3,4-dimethoxyphenyl)thiazol-2-amine (4.1 g, 85% yield).
Characterization :
Synthesis of 3-(4-Nitrophenyl)Acryloyl Chloride
The acrylamide linker requires activation for nucleophilic substitution. A two-step synthesis from cinnamic acid derivatives is utilized.
Reaction Procedure
Starting Materials :
- 3-(4-Nitrophenyl)acrylic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
- Anhydrous dichloromethane (solvent)
Steps :
- Suspend 3-(4-nitrophenyl)acrylic acid (2.0 g, 9.6 mmol) in dichloromethane (30 mL).
- Add thionyl chloride (3.4 mL, 28.8 mmol) dropwise under nitrogen.
- Reflux for 3 hours, then evaporate excess thionyl chloride under vacuum.
- Obtain 3-(4-nitrophenyl)acryloyl chloride as a yellow solid (2.1 g, 95% yield).
Characterization :
Condensation to Form (E)-N-(4-(3,4-Dimethoxyphenyl)Thiazol-2-Yl)-3-(4-Nitrophenyl)Acrylamide
The final step couples the thiazole amine and acryloyl chloride via nucleophilic acyl substitution.
Reaction Procedure
Starting Materials :
- 4-(3,4-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv)
- 3-(4-Nitrophenyl)acryloyl chloride (1.1 equiv)
- Pyridine (base, 2.0 equiv)
- Anhydrous tetrahydrofuran (THF, solvent)
Steps :
- Dissolve 4-(3,4-dimethoxyphenyl)thiazol-2-amine (2.0 g, 7.2 mmol) in THF (30 mL).
- Add pyridine (1.16 mL, 14.4 mmol) and cool to 0°C.
- Slowly add 3-(4-nitrophenyl)acryloyl chloride (1.8 g, 7.9 mmol) in THF (10 mL).
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (n-hexane/ethyl acetate 3:1) to yield the title compound (2.6 g, 78% yield).
Characterization :
- IR (ATR) : 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1230 cm⁻¹ (C–O).
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.40 (d, J = 8.5 Hz, 2H, ArH-NO₂), 7.92 (d, J = 16.0 Hz, 1H, CH=), 7.68 (d, J = 8.5 Hz, 2H, ArH-NO₂), 7.55 (d, J = 8.5 Hz, 1H, ArH), 7.02 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 16.0 Hz, 1H, CH=), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes
One-Pot Thiazole-Acrylamide Coupling
A modified approach condenses the thiazole formation and acrylamide coupling in a single pot:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, thiourea | Ethanol, reflux, 45 min | 82% |
| 2 | 3-(4-Nitrophenyl)acryloyl chloride, pyridine | THF, 0°C to RT, 12 h | 75% |
Advantages : Reduced purification steps.
Disadvantages : Lower overall yield due to competing side reactions.
Mechanistic Analysis
Thiazole Ring Formation
The Hantzsch mechanism proceeds via:
Acrylamide Bond Formation
Pyridine neutralizes HCl, driving the reaction toward completion. The (E)-configuration is preserved due to steric hindrance during acylation.
Scalability and Industrial Considerations
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 78% | 72% |
| Purity | >98% | 95% |
| Cost | $120/g | $45/g |
Key challenges include maintaining stereochemical integrity at scale and optimizing solvent recovery.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the phenyl groups.
Reduction: Amine derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the nitro group or other reactive sites.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- Methoxy Groups : Compounds with multiple methoxy substitutions (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy) exhibit enhanced antifungal activity due to increased lipophilicity and membrane penetration .
- Nitro Groups : The 4-nitrophenyl group in the target compound may enhance anticancer activity by stabilizing charge-transfer interactions with cellular targets, as seen in analogues like (E)-N-[4-(4-nitrophenyl)thiazol-2-yl]hex-5-ynamide (HDAC6 inhibition) .
- Thiazole vs. Thiadiazole : Replacement of thiazole with 1,3,4-thiadiazole (e.g., Compound in ) reduces steric hindrance but may alter target specificity.
Key Observations :
- The target compound’s synthesis likely employs EDCI-mediated coupling in DMF, a standard method for acrylamide derivatives, ensuring high regioselectivity .
- Higher yields (e.g., 89% for Compound 3e ) are achieved with phenacyl bromide under reflux, suggesting optimized conditions for thiazole-acrylamide conjugates.
Table 3: Comparative Bioactivity Data
Biological Activity
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula: C14H14N2O3S
- Molecular Weight: 290.34 g/mol
- CAS Number: 1415662-57-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with thiazole and nitrophenyl moieties have shown promising results against a range of pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Effectiveness |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | High |
| Escherichia coli | 0.50 | 0.75 | Moderate |
| Candida albicans | 0.30 | 0.40 | High |
These findings indicate that the compound may disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. A study focused on the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells revealed significant findings:
- Caspase Activation: The compound enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM.
- Cell Cycle Arrest: It caused G1 phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Microtubule Assembly: At a concentration of 20 μM, it showed a microtubule-destabilizing effect.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase: The compound acts as an inhibitor with IC50 values ranging from 12.27 to 31.64 μM.
- Interference with Topoisomerase II Activity: This inhibition is crucial for DNA replication and repair processes in cancer cells.
Study on Anticancer Properties
A recent study synthesized various derivatives based on the core structure of this compound and evaluated their anticancer activities against multiple cell lines:
- Cell Lines Tested: MDA-MB-231 (breast), HepG2 (liver), and A549 (lung).
Results:
The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values below 10 μM, indicating strong potential as anticancer agents.
Q & A
Q. What analytical workflows are recommended to confirm stereochemical integrity and detect degradation products?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify E/Z configuration .
- Forced Degradation Studies : Expose to UV light (254 nm, 48 hrs) and analyze via LC-MS; major degradants include nitro-reduced amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
